molecular formula C7H5BrClNO2 B1378950 5-Bromo-2-chloro-4-methylnicotinic acid CAS No. 1393576-22-1

5-Bromo-2-chloro-4-methylnicotinic acid

Cat. No.: B1378950
CAS No.: 1393576-22-1
M. Wt: 250.48 g/mol
InChI Key: XQOXDWRAWWPLNW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylnicotinic acid is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2 . It is a derivative of nicotinic acid, featuring bromine, chlorine, and methyl substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-chloro-4-methylnicotinic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

This compound acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits the reabsorption of glucose in the kidneys. This action leads to an increase in glucose excretion through urine, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When this compound inhibits sglt2, this reabsorption is reduced, leading to increased glucose excretion .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available in the search results, general properties of SGLT2 inhibitors can be considered. SGLT2 inhibitors are typically well absorbed and distributed in the body. They are metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion, thereby lowering blood glucose. This makes it a potential therapeutic agent for diabetes .

Action Environment

The action of this compound, like other SGLT2 inhibitors, can be influenced by various environmental factors. For instance, kidney function can impact the efficacy of SGLT2 inhibitors, as they rely on the kidneys to excrete glucose. Additionally, factors such as diet, exercise, and co-administration with other medications can also influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-4-methylnicotinic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body, affecting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as the organic anion transporting polypeptides (OATPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear receptors or transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 4-methylnicotinic acid under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to maintain the integrity of the compound and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-chloro-4-methylnicotinic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXDWRAWWPLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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